N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-butyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-6-10-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-8-13(4)11-14/h7-9,11-12H,5-6,10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOGCLVNDZPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
1. Chemical Structure and Properties
The compound is characterized by its triazole ring, which is known for its versatility in drug design. The presence of the butyl and isopropyl groups enhances its lipophilicity, potentially improving its bioavailability. The m-tolyl substituent may contribute to its interaction with biological targets.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. This process often utilizes click chemistry techniques, which are favored for their efficiency and specificity in forming triazole linkages.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against several cancer cell lines:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cell proliferation.
3.2 Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
Such activity is crucial for developing new antibiotics in an era of increasing resistance to existing drugs.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Molecular docking studies have provided insights into potential binding interactions with target proteins.
5. Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- A study demonstrated that a closely related triazole compound exhibited an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin .
- Another research highlighted the effectiveness of triazoles in inhibiting bacterial growth and suggested structural modifications to enhance potency against resistant strains.
6.
This compound represents a promising candidate in drug discovery with notable anticancer and antimicrobial properties. Continued research into its mechanism of action and structure–activity relationships will be essential for developing effective therapeutic agents.
Future studies should focus on optimizing the synthesis and evaluating in vivo efficacy to fully understand the clinical potential of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and its analogs:
*Estimated based on structural similarity to ; †Calculated from molecular formula.
Structural and Functional Analysis
- The 2-fluorophenyl group in compound 3p combines steric and electronic effects, which may influence target selectivity in biological systems.
- Position 4 (Carboxamide Side Chain): The butylcarboxamide chain in the target compound and provides moderate hydrophobicity, whereas the propylcarboxamide in offers slightly reduced steric bulk.
Position 5 (Isopropyl Group):
- The conserved isopropyl group across all compounds suggests a role in stabilizing the triazole core or modulating electronic effects.
Q & A
Q. What are the optimal synthetic routes for preparing N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,2,3-triazole formation. A general procedure involves:
- Step 1 : Condensation of m-tolyl azide with an alkyne precursor (e.g., N-butyl-5-isopropylpropiolamide).
- Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuI in DMF) to form the triazole core.
- Step 3 : Purification via column chromatography and recrystallization.
Intermediates are characterized using -NMR and -NMR to confirm regioselectivity (1,4-disubstituted triazole) and HRMS for molecular ion validation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- -NMR : Key signals include the triazole proton (δ 8.1–8.3 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and m-tolyl aromatic protons (δ 7.2–7.5 ppm).
- -NMR : The triazole carbons (C-4: ~145 ppm; C-5: ~125 ppm) and carboxamide carbonyl (δ ~165 ppm) are diagnostic.
- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H] for : 378.2285) .
Q. What are the primary biochemical targets of 1,2,3-triazole-4-carboxamide derivatives?
Triazole carboxamides inhibit enzymes such as:
- Cyclooxygenase-2 (COX-2) : Reduces inflammation by blocking prostaglandin synthesis.
- Histone deacetylases (HDACs) : Modulates gene expression in cancer cells.
- Bacterial SOS response proteins : Disarms DNA repair mechanisms in pathogens.
Target selectivity is influenced by substituents on the triazole and aryl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar triazole derivatives?
- Dose-response profiling : Compare IC values across assays (e.g., COX-2 vs. HDAC inhibition).
- Structural analogs : Test derivatives with modified substituents (e.g., replacing m-tolyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR).
- Computational docking : Use tools like AutoDock Vina to predict binding modes and explain activity discrepancies (e.g., steric clashes in HDAC pockets) .
Q. What experimental strategies improve the solubility of this compound for in vivo studies?
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide.
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can crystallographic data refine the molecular geometry of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
